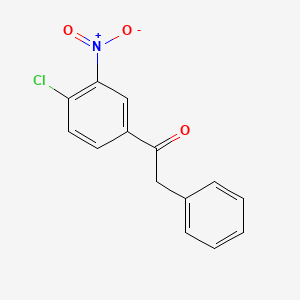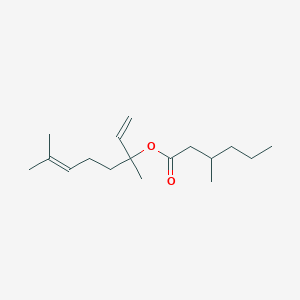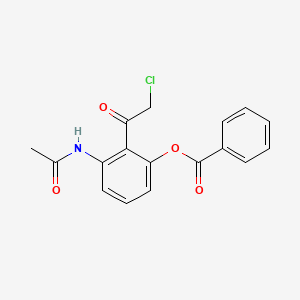![molecular formula C12H16N2O B12596436 (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone CAS No. 613660-83-6](/img/structure/B12596436.png)
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to the methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Substitution at the 6-Position: The methyl group can be introduced via a Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine precursor. The attachment to the pyridine ring is achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (6-Methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Potential use in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyridine ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(6-Methylpyridin-3-yl)methanone: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
(2S)-2-Methylpyrrolidin-1-ylmethanone: Lacks the pyridine ring, reducing its potential for aromatic interactions.
(6-Methylpyridin-3-yl)[(2R)-2-methylpyrrolidin-1-yl]methanone: The stereochemistry of the pyrrolidine ring is different, which can affect its biological activity.
Uniqueness: (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is unique due to the combination of the pyridine and pyrrolidine rings, which allows for diverse interactions with biological targets. Its specific stereochemistry also plays a crucial role in its activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
613660-83-6 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(6-methylpyridin-3-yl)-[(2S)-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m0/s1 |
Clave InChI |
MZDVSGUVIRWGSD-JTQLQIEISA-N |
SMILES isomérico |
C[C@H]1CCCN1C(=O)C2=CN=C(C=C2)C |
SMILES canónico |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)

![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)



![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)
![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)

![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)


